Methyl 4-{[(2-chloroquinazolin-4-yl)methyl]amino}benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(2-chloroquinazolin-4-yl)methyl]amino}benzoate typically involves the reaction of 2-chloroquinazoline with methyl 4-aminobenzoate. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(2-chloroquinazolin-4-yl)methyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atom in the quinazoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
Methyl 4-{[(2-chloroquinazolin-4-yl)methyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-{[(2-chloroquinazolin-4-yl)methyl]amino}benzoate involves its interaction with specific molecular targets. The quinazoline ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-{[(2-chloroquinazolin-4-yl)methyl]amino}benzoate: Characterized by the presence of a quinazoline ring and a benzoate ester group.
This compound: Similar structure but with different substituents on the quinazoline ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
827030-81-9 |
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Molecular Formula |
C17H14ClN3O2 |
Molecular Weight |
327.8 g/mol |
IUPAC Name |
methyl 4-[(2-chloroquinazolin-4-yl)methylamino]benzoate |
InChI |
InChI=1S/C17H14ClN3O2/c1-23-16(22)11-6-8-12(9-7-11)19-10-15-13-4-2-3-5-14(13)20-17(18)21-15/h2-9,19H,10H2,1H3 |
InChI Key |
JNIXTWMVXBXDPT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NCC2=NC(=NC3=CC=CC=C32)Cl |
Origin of Product |
United States |
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